N1-(3-chloro-2-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O2S and its molecular weight is 446.01. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study explored the molecular interactions of related compounds with the CB1 cannabinoid receptor, developing unified pharmacophore models for CB1 receptor ligands. This research highlighted the importance of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models in understanding the binding interactions with the receptor, suggesting that certain conformers possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor (J. Shim et al., 2002).
Role in Orexin Receptor Mechanisms
Another area of research involved the role of orexin receptors in compulsive food consumption and binge eating in rats. The study evaluated the effects of selective orexin receptor antagonists, highlighting the significance of orexin-1 receptor (OX1R) mechanisms in binge eating. This suggests potential pharmacological treatments for eating disorders with a compulsive component, indicating the broader implications of related compounds in understanding and treating compulsive behaviors (L. Piccoli et al., 2012).
Synthesis and Anti-Acetylcholinesterase Activity
Research into novel piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity has been conducted, with findings indicating that substituting the benzamide with a bulky moiety significantly increases activity. This has implications for the development of antidementia agents, showcasing the compound's potential in therapeutic applications related to cognitive disorders (H. Sugimoto et al., 1990).
Aromatase Inhibitors for Breast Cancer Treatment
A study on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis for breast cancer treatment found these compounds to be stronger and more selective inhibitors than aminoglutethimide, a treatment for hormone-dependent breast cancer. This highlights the potential of such derivatives in improving breast cancer treatment options (R. Hartmann & C. Batzl, 1986).
Synthetic Approaches and Heterocyclic Chemistry
The compound's relevance extends into synthetic chemistry, particularly in the synthesis of heterocycles. Studies have explored the reactions of N-alkenyl imidates with benzeneselenenyl chloride and bromide, yielding pyrrolidine and piperidine derivatives. This demonstrates the compound's utility in the preparation of sulfur–nitrogen heterocycles, contributing to the development of novel synthetic methodologies (K. Terao et al., 1986).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S/c1-16-19(24)7-5-8-20(16)26-23(29)22(28)25-14-17-10-12-27(13-11-17)15-18-6-3-4-9-21(18)30-2/h3-9,17H,10-15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALTYXLXIPKHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.